molecular formula C20H22F3N3O6S B11464392 4-{[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-[(propan-2-ylideneamino)oxy]butan-1-one

4-{[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-[(propan-2-ylideneamino)oxy]butan-1-one

Cat. No.: B11464392
M. Wt: 489.5 g/mol
InChI Key: BPTLDRITIXTFOP-UHFFFAOYSA-N
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Description

(PROPAN-2-YLIDENE)AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE is a complex organic compound that features a combination of various functional groups, including a pyrimidine ring, a sulfonyl group, and a butanoate ester

Properties

Molecular Formula

C20H22F3N3O6S

Molecular Weight

489.5 g/mol

IUPAC Name

(propan-2-ylideneamino) 4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoate

InChI

InChI=1S/C20H22F3N3O6S/c1-12(2)26-32-18(27)6-5-9-33(28,29)19-24-14(11-17(25-19)20(21,22)23)13-7-8-15(30-3)16(10-13)31-4/h7-8,10-11H,5-6,9H2,1-4H3

InChI Key

BPTLDRITIXTFOP-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (PROPAN-2-YLIDENE)AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3,4-dimethoxybenzaldehyde and trifluoromethyl ketone.

    Sulfonylation: The pyrimidine derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

    Esterification: The butanoate ester is formed by reacting the sulfonylated pyrimidine with butanoic acid or its derivatives in the presence of a suitable catalyst.

    Formation of the (PROPAN-2-YLIDENE)AMINO Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(PROPAN-2-YLIDENE)AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(PROPAN-2-YLIDENE)AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its ability to interact with various biological molecules.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (PROPAN-2-YLIDENE)AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (PROPAN-2-YLIDENE)AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(METHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE
  • (PROPAN-2-YLIDENE)AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(ETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE

Uniqueness

(PROPAN-2-YLIDENE)AMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high specificity and stability.

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